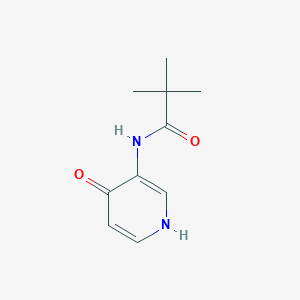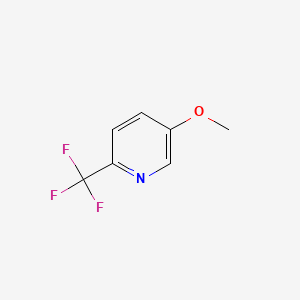![molecular formula C7H8ClN3 B1322115 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 944901-59-1](/img/structure/B1322115.png)
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
概要
説明
“2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a chemical compound that has been used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of “2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” involves complex chemical reactions . It has been used as a starting material for the multi-step synthesis of tetrahydropteroic acid derivatives .Molecular Structure Analysis
The molecular structure of “2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is characterized by its IUPAC name and InChI code. The IUPAC name is “2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride” and the InChI code is "1S/C7H8ClN3.ClH/c8-7-10-3-5-1-2-9-4-6 (5)11-7;/h3,9H,1-2,4H2;1H" .Chemical Reactions Analysis
The chemical reactions involving “2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” are complex and involve multiple steps . The mechanistic pathways of the reactions and the important biological applications are discussed in various studies .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” include its molecular weight, which is 206.07 . It is a solid at room temperature and should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .科学的研究の応用
mTOR Kinase and PI3 Kinase Inhibition
This compound has been identified as a potential inhibitor of mTOR kinase and PI3 kinase . These kinases are critical components of cellular signaling pathways that regulate growth and metabolism. Inhibitors of these pathways have therapeutic potential in treating cancers and metabolic disorders.
Anticancer Activity
The pyrimidine scaffold, which includes 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, is known to exhibit anticancer properties . Research has shown that derivatives of this compound can interfere with the replication of cancer cells, making it a valuable asset in the development of new chemotherapy agents.
Antimicrobial Activity
Compounds with a pyrimidine base have demonstrated significant antimicrobial activity . This includes the potential to combat bacterial and fungal infections, which is increasingly important in the face of rising antibiotic resistance.
Anti-inflammatory and Analgesic Effects
Pyrimidine derivatives are also explored for their anti-inflammatory and analgesic effects . This makes them candidates for the development of new pain relief medications that could potentially have fewer side effects than current treatments.
Antioxidant Properties
The antioxidant properties of pyrimidine compounds are another area of interest . Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.
Antimalarial Activity
Finally, there is evidence to suggest that pyrimidine derivatives can be effective in treating malaria . Given the global impact of malaria and the constant need for new treatments due to drug resistance, this application is particularly significant.
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is the extracellular signal-regulated kinase (Erk), specifically Erk2 . Erk is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in cellular processes such as proliferation, differentiation, and survival.
Mode of Action
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine interacts with its target, Erk2, by inhibiting its activity . This inhibition results in a decrease in the phosphorylation of ribosomal S6 kinase (RSK), a downstream effector of Erk .
Biochemical Pathways
The compound affects the MAPK/Erk pathway, which is involved in various cellular processes. By inhibiting Erk2, the compound disrupts the normal functioning of this pathway, leading to changes in cell behavior .
Result of Action
The inhibition of Erk2 by 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine leads to a decrease in the phosphorylation of RSK . This could potentially affect cell proliferation and survival, given the role of the MAPK/Erk pathway in these processes .
特性
IUPAC Name |
2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-7-10-4-5-3-9-2-1-6(5)11-7/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGGDJZHKDARGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624522 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944901-59-1 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structure of 6-Benzyl 4-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate?
A1: 6-Benzyl 4-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate is a derivative of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. X-ray crystallography studies revealed that this compound exhibits a specific spatial arrangement. The dihedral angle between the pyrimidine ring and the N-bonded ester grouping is 56.27° []. Additionally, the two aromatic rings within the molecule are not coplanar, showing a dihedral angle of 11.23° []. This structural information could be valuable for understanding potential interactions with biological targets.
Q2: Is there a synthetic route available for producing methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate?
A2: Yes, researchers have explored and developed a practical synthesis route for methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate []. While the specific details of the synthesis are not provided in the abstract, the existence of this research suggests that this specific derivative, with a defined stereochemistry at the 7-position, can be produced. This opens avenues for further studies exploring its biological properties and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)
![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)


![[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol](/img/structure/B1322041.png)
![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)

![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)
![3-Azabicyclo[3.2.1]octan-8-ol](/img/structure/B1322052.png)




![4'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1322065.png)